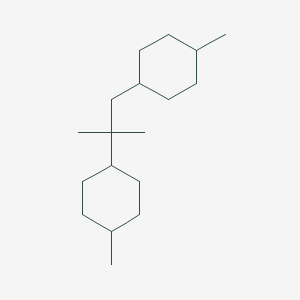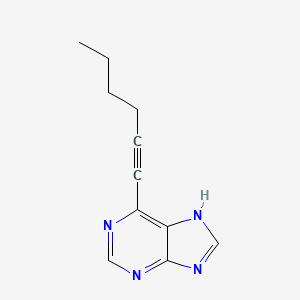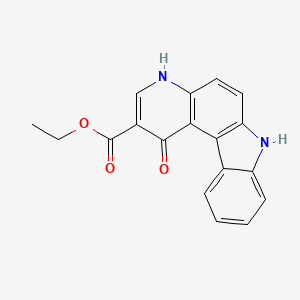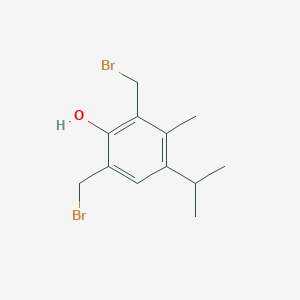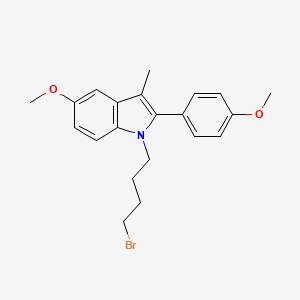
1,1-Dimethyl-2-nitrohydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-2-nitrohydrazine is an organic compound characterized by the presence of two methyl groups attached to a hydrazine moiety, with a nitro group attached to the second nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2-nitrohydrazine can be synthesized through several methods. One common approach involves the nitration of 1,1-dimethylhydrazine. This process typically requires a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,1-Dimethyl-2-nitrohydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 1,1-dimethyl-2-aminohydrazine.
Substitution: Formation of various substituted hydrazine derivatives depending on the nucleophile used.
科学的研究の応用
1,1-Dimethyl-2-nitrohydrazine has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with nitro functionalities.
Industry: Utilized in the production of specialized chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1,1-Dimethyl-2-nitrohydrazine involves its reactive nitro group, which can participate in various chemical transformations. The nitro group can undergo reduction to form reactive intermediates that interact with molecular targets, leading to the formation of new chemical bonds or the modification of existing ones. These interactions can affect biological pathways and molecular functions, making the compound useful in research and industrial applications.
類似化合物との比較
Similar Compounds
1,1-Dimethylhydrazine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrohydrazine: Contains a nitro group but lacks the dimethyl substitution, affecting its chemical properties and reactivity.
1,2-Dimethyl-2-nitrohydrazine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
1,1-Dimethyl-2-nitrohydrazine is unique due to the presence of both dimethyl and nitro groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
特性
| 114132-47-7 | |
分子式 |
C2H7N3O2 |
分子量 |
105.10 g/mol |
IUPAC名 |
N-(dimethylamino)nitramide |
InChI |
InChI=1S/C2H7N3O2/c1-4(2)3-5(6)7/h3H,1-2H3 |
InChIキー |
VNHBLVDEXIAQEA-UHFFFAOYSA-N |
正規SMILES |
CN(C)N[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
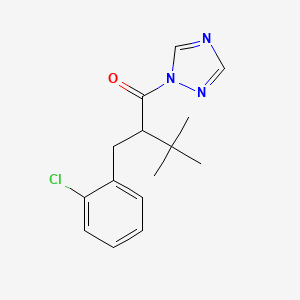
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
